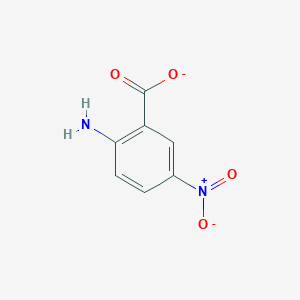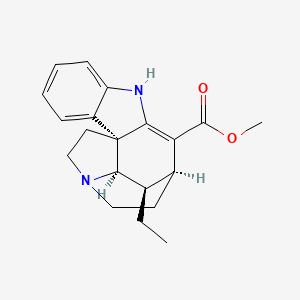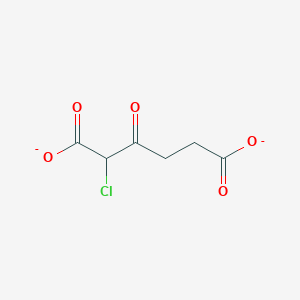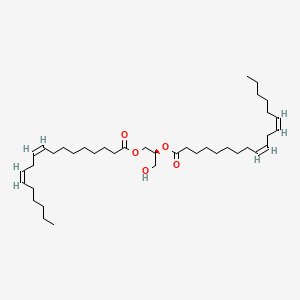
Cryptophycin 52
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cryptophycin 52 is a member of the cryptophycin family of antitumor agents that binds to microtubules, inducing growth arrest and apoptosis in solid tumors. (NCI)
Applications De Recherche Scientifique
Targeted Drug Delivery in Cancer Treatment
Cryptophycin 52 has been investigated for its potential in targeted drug delivery for cancer treatment. Studies have focused on conjugating cryptophycin to targeting molecules like the cyclopeptide c(RGDfK) to enhance its specificity to cancer cells. These conjugates displayed potent antiproliferative effects in melanoma cell lines and showed improved metabolic stability compared to the parent compound (Borbély et al., 2019).
Synthesis and Evaluation of Analogues
Research has been conducted on synthesizing and evaluating Cryptophycin 52 analogues. Efforts to increase its potency and water solubility have led to the development of variants with modifications to its molecular structure. These analogues have shown promising potency in leukemia cell lines and in vivo against pancreatic adenocarcinoma (Al-awar et al., 2003).
Mechanism of Action and Antitumor Efficacy
Cryptophycin 52 acts as a potent antitubulin drug, disrupting microtubule dynamics, which is crucial in cancer cell division. This action leads to apoptosis in cancer cells. Cryptophycin 52 maintains activity against cells resistant to other drugs like Taxol and Adriamycin. It has been evaluated in various cancer types, including non-small cell lung cancer and breast carcinoma (Shih & Teicher, 2001).
Effect on Microtubule Assembly and Tubulin Interaction
Studies have shown that Cryptophycin 52 binds to tubulin at high affinity, inducing a conformational change in the tubulin and disrupting microtubule assembly. This interaction is key to its antitumor activity and offers insights into its mechanism of action (Panda et al., 2000).
Development of Cryptophycin Analogues for Improved Efficacy
Research efforts have focused on developing Cryptophycin 52 analogues with enhanced efficacy and reduced toxicity. These efforts include modifying the molecular structure to improve stability and antitumor activity, making them more suitable for clinical use (Ghosh & Swanson, 2003).
Potential as Payloads for Antibody-Drug Conjugates
Cryptophycin 52 has been explored as a payload for antibody-drug conjugates (ADCs), combining its potent cytotoxicity with targeted delivery mechanisms. This approach aims to enhance its therapeutic index and reduce systemic toxicity, making it a promising candidate for cancer therapy (Brun Marie-Priscille et al., 2016).
Propriétés
Nom du produit |
Cryptophycin 52 |
|---|---|
Formule moléculaire |
C36H45ClN2O8 |
Poids moléculaire |
669.2 g/mol |
Nom IUPAC |
(3S,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone |
InChI |
InChI=1S/C36H45ClN2O8/c1-21(2)17-29-34(42)45-27(22(3)31-32(47-31)24-11-8-7-9-12-24)13-10-14-30(40)39-26(19-23-15-16-28(44-6)25(37)18-23)33(41)38-20-36(4,5)35(43)46-29/h7-12,14-16,18,21-22,26-27,29,31-32H,13,17,19-20H2,1-6H3,(H,38,41)(H,39,40)/b14-10+/t22-,26+,27-,29-,31+,32+/m0/s1 |
Clé InChI |
LSXOBYNBRKOTIQ-RQUBOUMQSA-N |
SMILES isomérique |
C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=CC=C4 |
Synonymes |
cryptophycin 52 cryptophycin-52 LY 355703 LY-355703 LY355703 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)




![TG(18:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1242041.png)




![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)
